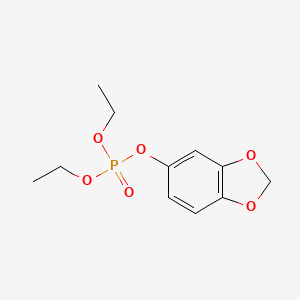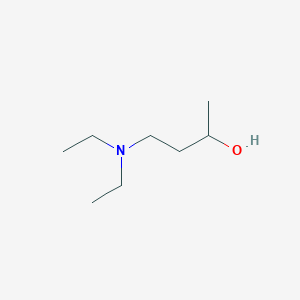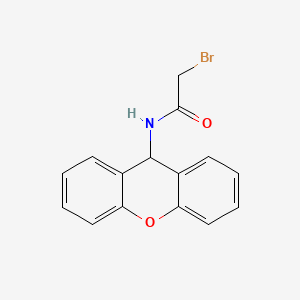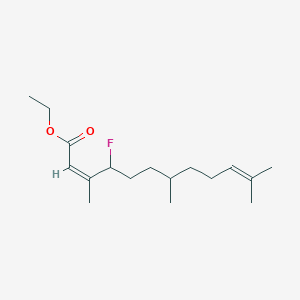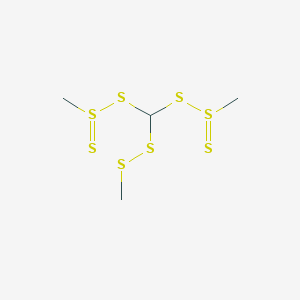
N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a chemical compound with the molecular formula C14H15Cl4NO2. It is known for its unique structure, which includes a cyclohexyl group and a tetrachlorophenoxy moiety. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3,4,6-tetrachlorophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2-ethyl-6-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
- N-(2,6-diethylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
Comparison: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications compared to its analogs .
Propriétés
Numéro CAS |
6281-36-3 |
|---|---|
Formule moléculaire |
C14H15Cl4NO2 |
Poids moléculaire |
371.1 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide |
InChI |
InChI=1S/C14H15Cl4NO2/c15-9-6-10(16)14(13(18)12(9)17)21-7-11(20)19-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,19,20) |
Clé InChI |
FTUHROOCYOPNJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


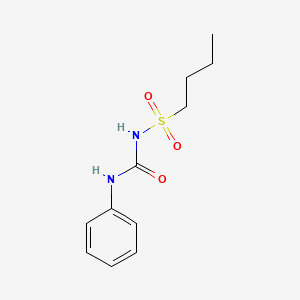
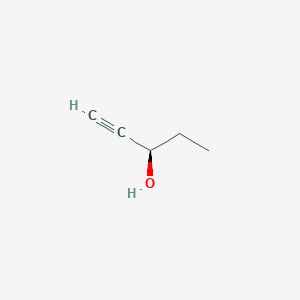
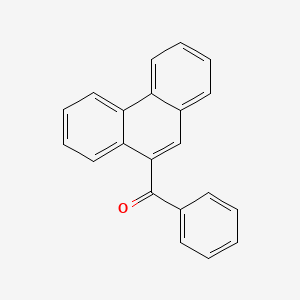

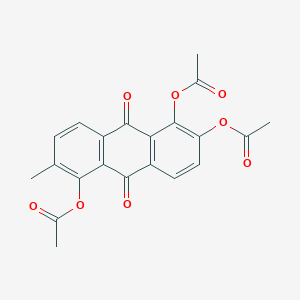
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
